molecular formula C15H21N B3010631 1-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287271-80-9

1-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine

Cat. No.: B3010631
CAS No.: 2287271-80-9
M. Wt: 215.34
InChI Key: RBDZYBWIHTWNDT-UHFFFAOYSA-N
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Description

The compound “1-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine” is a complex organic molecule. It contains a bicyclo[1.1.1]pentane moiety, which is a type of cycloalkane (a hydrocarbon with carbon atoms arranged in a ring structure) with three carbon atoms forming a triangle . This moiety is attached to a 2,5-dimethylphenyl group (a phenyl group with methyl groups at the 2nd and 5th positions) and a N-methylmethanamine group (a methanamine group with a methyl substitution at the nitrogen atom).


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The bicyclo[1.1.1]pentane moiety is a highly strained and reactive structure due to its angular strain . The 2,5-dimethylphenyl group is a common aromatic structure, and the N-methylmethanamine group contains a basic nitrogen atom.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The bicyclo[1.1.1]pentane moiety is likely to impart significant strain to the molecule, potentially making it highly reactive . The presence of the 2,5-dimethylphenyl and N-methylmethanamine groups could also influence its properties.

Future Directions

The study of bicyclic compounds like this one is an active area of research, with potential applications in various fields such as medicinal chemistry, materials science, and catalysis . Further studies could focus on synthesizing this compound and investigating its properties and potential applications.

Properties

IUPAC Name

1-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-11-4-5-12(2)13(6-11)15-7-14(8-15,9-15)10-16-3/h4-6,16H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDZYBWIHTWNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C23CC(C2)(C3)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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